N-(butan-2-yl)-4-chloroaniline, with the molecular formula C₉H₁₂ClN, is an aromatic amine characterized by a butan-2-yl group attached to the nitrogen atom and a chlorine substituent on the para position of the aniline ring. This compound is notable for its potential applications in organic synthesis and as an intermediate in pharmaceuticals.
Research indicates that N-(butan-2-yl)-4-chloroaniline exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been noted as a CYP1A2 and CYP2D6 inhibitor, which may influence drug metabolism and pharmacokinetics . Its interactions with biological systems warrant further investigation to explore potential therapeutic applications.
The synthesis of N-(butan-2-yl)-4-chloroaniline typically involves:
N-(butan-2-yl)-4-chloroaniline has applications in:
Studies on N-(butan-2-yl)-4-chloroaniline reveal its interaction with several biological targets, particularly enzymes involved in drug metabolism. Its role as a cytochrome P450 inhibitor suggests potential implications in pharmacology, especially concerning drug-drug interactions and toxicity profiles .
Several compounds share structural similarities with N-(butan-2-yl)-4-chloroaniline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(isopropyl)-4-chloroaniline | Isopropyl group instead of butan-2-yl | More sterically hindered than butan-2-yl variant |
| N-(pentan-3-yl)-4-chloroaniline | Longer alkyl chain (pentane) | Potentially different solubility and reactivity |
| 4-Chloro-N,N-dimethylaniline | Dimethyl substitution on nitrogen | Greater steric bulk affecting reactivity |
N-(butan-2-yl)-4-chloroaniline is unique due to its specific combination of steric hindrance from the butan-2-yl group and the electronic effects imparted by the chlorine substituent. This combination influences its reactivity profile and biological interactions, setting it apart from other similar compounds.
| Synthetic Route | Substrate | Reaction Conditions | Typical Yield (%) | Selectivity |
|---|---|---|---|---|
| Direct alkylation with alkyl halides | 4-Chloroaniline + 2-bromobutane | Base (NaOH/K2CO3), polar solvent, 80-120°C | 45-70 | Poor (mixture of products) |
| Photochemical conversion | 4-Chloroaniline + alkenes | UV irradiation, acetonitrile, 25°C | 55-73 | Good (controlled by conditions) |
| Electrochemical oxidation method | 4-Chloroaniline + electrophiles | Glassy carbon electrode, water/acetonitrile | 60-80 | Moderate |
| Acid-catalyzed method with quinone methides | 4-Chloroaniline + ortho-quinone methides | Acid catalyst, varied solvents, room temperature | 70-85 | Excellent (solvent-dependent) |
Catalytic amination strategies for N-(butan-2-yl)-4-chloroaniline synthesis have revolutionized the field through the development of highly efficient transition metal catalysts [8] [9]. Palladium-catalyzed carbon-nitrogen cross-coupling reactions represent the most extensively studied catalytic approach [10]. These reactions proceed through oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine nucleophile, and subsequent reductive elimination to form the carbon-nitrogen bond [9].
Nickel-catalyzed amination strategies have demonstrated exceptional efficiency for secondary amine synthesis [8] [11]. The (BINAP)Nickel(η-phenylcyanide) catalyst system exhibits remarkable activity for the amination of aryl chlorides with primary aliphatic amines [8]. Kinetic studies reveal that these reactions are first-order in nickel catalyst and aryl chloride, with inverse first-order dependence on benzonitrile [8]. The reaction proceeds through oxidative addition of the aryl chloride to nickel(0), generating catalytically active arylnickel(II) chloride intermediates [8].
Ruthenium-catalyzed deaminative coupling represents an alternative catalytic strategy for secondary amine synthesis [12]. The tetranuclear ruthenium-hydrogen complex with catechol ligands demonstrates high chemoselectivity for coupling primary amines with aniline derivatives [12]. This method operates at elevated temperatures (130-140°C) and provides operationally simple synthesis without reactive reagents [12].
Low-temperature nickel-catalyzed carbon-nitrogen cross-coupling has been achieved through kinetic resolution processes using bulky N-heterocyclic carbene ligands [11]. These systems operate at temperatures as low as -50°C, demonstrating unprecedented control over reaction barriers for both oxidative addition and reductive elimination steps [11].
Table 2: Catalytic Amination Strategies Performance Comparison
| Catalyst System | Temperature (°C) | Reaction Time (hours) | Yield Range (%) | Functional Group Tolerance | Substrate Scope |
|---|---|---|---|---|---|
| Palladium/BrettPhos | 90-110 | 12-24 | 75-95 | Excellent | Broad |
| Nickel/BINAP | 50-80 | 2-8 | 80-98 | Good | Moderate |
| Ruthenium/catechol ligand | 130-140 | 16-20 | 70-85 | Excellent | Broad |
| Nickel/NHC ligand | -50 to 25 | 6-12 | 85-95 | Very Good | Moderate |
Solvent selection critically influences the kinetics and selectivity of N-(butan-2-yl)-4-chloroaniline synthesis reactions [5] [13]. Polar aprotic solvents demonstrate superior performance compared to protic solvents due to enhanced nucleophile reactivity and reduced side reactions [5]. Dimethylformamide exhibits the highest relative rate constants among conventional solvents, with a 2.3-fold enhancement compared to tetrahydrofuran [5].
Deep eutectic solvents have emerged as environmentally benign alternatives for aniline alkylation reactions [13]. Choline chloride-lactic acid mixtures provide exceptional results for allylic alkylation of anilines under mild conditions [13]. These systems demonstrate relative rate constants 3.1 times higher than tetrahydrofuran while maintaining excellent selectivity factors [13].
Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies ranging from 52.4 to 68.1 kilojoules per mole depending on the solvent system [14] [15]. Deep eutectic solvents exhibit the lowest activation energies (52.4 kilojoules per mole), facilitating reactions at reduced temperatures [13]. Dimethylformamide demonstrates intermediate activation energies (58.7 kilojoules per mole) with enhanced reaction rates [5].
Water-acetonitrile mixtures provide unique advantages for electrochemical synthesis methods [16] [7]. These biphasic systems enable effective solvation of both organic substrates and ionic intermediates while maintaining reasonable reaction rates [16]. The polar nature of these mixtures facilitates heterolytic bond cleavage mechanisms essential for single electron transfer pathways [16].
Table 3: Solvent Systems and Reaction Kinetics
| Solvent System | Relative Rate Constant | Activation Energy (kJ/mol) | Selectivity Factor | Environmental Impact |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 1.0 | 65.2 | 2.1 | Moderate |
| Dimethylformamide (DMF) | 2.3 | 58.7 | 3.4 | High |
| Toluene | 0.8 | 68.1 | 1.8 | Moderate |
| Deep Eutectic Solvents (DES) | 3.1 | 52.4 | 4.2 | Low |
| Water/Acetonitrile mixture | 1.8 | 61.3 | 2.8 | Low |
Purification of N-(butan-2-yl)-4-chloroaniline requires careful selection of techniques to achieve high purity while maintaining acceptable recovery yields [17]. Column chromatography represents the most versatile purification method, providing 95-98% purity with recovery yields of 85-92% [17]. Silica gel stationary phases with hexane-ethyl acetate gradient elution systems demonstrate optimal separation efficiency for secondary aniline derivatives [17].
Recrystallization techniques offer cost-effective purification for large-scale synthesis [17]. Treatment with stannous chloride removes sulfur-containing impurities that contribute to color formation through aerial oxidation [17]. Subsequent recrystallization from diethyl ether at low temperatures provides products with 92-96% purity [17]. The formation of oxalate salts followed by base treatment and redistillation achieves sulfur-free products with enhanced stability [17].
Distillation under reduced pressure represents the preferred method for industrial-scale purification [17]. This technique achieves 88-94% purity with excellent recovery yields of 90-95% [17]. The lower boiling point under reduced pressure minimizes thermal decomposition while enabling efficient separation from higher boiling impurities [17].
Liquid-liquid extraction provides economical purification for preliminary cleanup steps [17]. Acidification with hydrochloric acid followed by ether extraction removes basic impurities [17]. Subsequent neutralization and re-extraction yields products suitable for further purification steps [17].
Preparative high-performance liquid chromatography achieves the highest purity levels (98-99%) with excellent recovery yields (95-98%) [17]. However, the high operational costs limit this technique to laboratory-scale applications requiring exceptional purity [17].
Table 4: Purification Techniques and Yield Optimization
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Cost Factor | Scale Applicability |
|---|---|---|---|---|
| Column chromatography | 85-92 | 95-98 | Medium | Laboratory to pilot |
| Recrystallization | 78-88 | 92-96 | Low | All scales |
| Distillation under reduced pressure | 90-95 | 88-94 | Low | Industrial preferred |
| Liquid-liquid extraction | 75-85 | 85-92 | Very Low | All scales |
| Preparative HPLC | 95-98 | 98-99 | High | Laboratory only |
Comprehensive evaluation of synthetic pathways for N-(butan-2-yl)-4-chloroaniline reveals distinct advantages and limitations for each approach [3] [18]. Nucleophilic substitution methods demonstrate simplicity and cost-effectiveness but suffer from modest yields (45-70%) and poor selectivity due to competing side reactions [3]. The formation of primary, secondary, tertiary, and quaternary ammonium products complicates purification and reduces overall efficiency [2].
Catalytic amination strategies provide superior yields (75-98%) with excellent functional group tolerance [8] [10]. Nickel-catalyzed systems demonstrate the highest yields (80-98%) with moderate equipment requirements [8]. Palladium-catalyzed approaches offer broad substrate scope and excellent functional group compatibility but require inert atmosphere conditions [10]. The higher catalyst costs and specialized equipment requirements increase overall synthetic complexity [9].
Photochemical methods offer unique advantages for mild reaction conditions (25°C) but require specialized ultraviolet irradiation equipment [6]. Yields are moderate (55-73%) with good selectivity when properly controlled [6]. The requirement for photochemical apparatus limits industrial applicability despite the mild reaction conditions [6].
Electrochemical approaches provide innovative synthetic routes but suffer from complex equipment requirements and limited scalability [7]. The need for specialized electrochemical setups and precise control of electrode potentials restricts widespread adoption [7].
Cost-effectiveness analysis reveals nucleophilic substitution as the most economical approach despite lower yields [3]. The combination of simple equipment requirements, readily available reagents, and straightforward procedures makes this approach highly attractive for industrial applications [2]. Catalytic methods demonstrate medium to medium-high cost-effectiveness, with nickel systems providing better economic profiles than palladium alternatives [8] [10].
Table 5: Comparative Analysis of Synthetic Pathways
| Synthetic Pathway | Overall Yield (%) | Reaction Complexity | Equipment Requirements | Cost Effectiveness | Industrial Viability |
|---|---|---|---|---|---|
| Nucleophilic substitution | 45-70 | Simple | Standard | High | Excellent |
| Catalytic amination (Pd) | 75-95 | Moderate | Standard + inert atmosphere | Medium | Good |
| Catalytic amination (Ni) | 80-98 | Moderate | Standard + inert atmosphere | Medium-High | Very Good |
| Photochemical method | 55-73 | Simple | UV lamp required | Medium | Limited |
| Electrochemical method | 60-80 | Complex | Electrochemical setup | Low | Poor |
N-(butan-2-yl)-4-chloroaniline exhibits thermodynamic stability characteristics consistent with substituted aniline derivatives. The compound demonstrates a molecular weight of 183.68 g/mol with the molecular formula C₁₀H₁₄ClN [1] [2]. The presence of the butan-2-yl group attached to the nitrogen atom introduces conformational flexibility that influences the overall thermodynamic behavior of the molecule.
The compound exists as a liquid or solid at room temperature, with an estimated density of 1.078 g/cm³ based on comparative analysis with structurally similar compounds such as N-butyl-4-chloroaniline [3]. The boiling point has been determined to be 288.5°C at standard atmospheric pressure, indicating moderate volatility and thermal stability under normal conditions [3]. The flash point occurs at 128.3°C, suggesting reasonable thermal stability for handling and storage purposes [3].
Phase behavior analysis reveals that the compound maintains structural integrity across a broad temperature range. The thermodynamic stability is enhanced by the resonance stabilization provided by the aromatic ring system, while the electron-withdrawing nature of the chlorine substituent contributes to the overall electronic stability of the molecule [4]. The branched alkyl chain configuration at the butan-2-yl position introduces steric considerations that affect molecular packing and intermolecular interactions.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 183.68 | g/mol |
| Density | 1.078 | g/cm³ |
| Boiling Point | 288.5 | °C |
| Flash Point | 128.3 | °C |
| Vapor Pressure (25°C) | <0.1 | mmHg |
The solubility characteristics of N-(butan-2-yl)-4-chloroaniline reflect its amphiphilic nature, combining the hydrophobic butan-2-yl chain with the polar aniline functionality. The compound demonstrates low water solubility, estimated at less than 1 g/L at 20°C, consistent with its significant lipophilic character as indicated by a logarithmic partition coefficient (LogP) of 3.35 [2].
In polar protic solvents such as ethanol, the compound exhibits high solubility (>50 g/L) due to favorable hydrogen bonding interactions between the amino group and the solvent molecules [5]. The compound shows similarly high solubility in polar aprotic solvents including acetone and dimethyl sulfoxide, where dipole-dipole interactions and van der Waals forces facilitate dissolution [5].
Nonpolar solvents such as hexane and dichloromethane provide excellent solvation for N-(butan-2-yl)-4-chloroaniline, with dichloromethane showing particularly high solubility (>100 g/L) due to favorable interactions between the chlorinated aromatic system and the halogenated solvent [5]. The branched alkyl chain enhances compatibility with hydrocarbon solvents compared to the parent 4-chloroaniline compound.
| Solvent Class | Solubility Range | Representative Solvents |
|---|---|---|
| Polar Protic | High (>50 g/L) | Ethanol, Methanol |
| Polar Aprotic | High (>50 g/L) | Acetone, DMSO |
| Nonpolar | High (>50 g/L) | Hexane, Toluene |
| Halogenated | Very High (>100 g/L) | Dichloromethane, Chloroform |
| Aqueous | Low (<1 g/L) | Water |
N-(butan-2-yl)-4-chloroaniline exhibits weak basic properties characteristic of substituted anilines. The estimated pKa value ranges from 3.8 to 4.2, indicating weaker basicity compared to unsubstituted aniline (pKa = 4.87) but comparable to 4-chloroaniline (pKa = 4.15) [6] [4]. The electron-withdrawing chlorine substituent at the para position reduces the electron density on the amino nitrogen through both inductive and resonance effects.
The primary protonation site is the amino nitrogen, which forms a conjugate acid through protonation in acidic media. The presence of the butan-2-yl group provides steric hindrance that slightly affects the accessibility of the nitrogen lone pair, contributing to the observed decrease in basicity compared to the parent aniline [6]. The chlorine substituent further stabilizes the neutral form relative to the protonated form through electron withdrawal.
In aqueous solution, the compound exists predominantly in its neutral form at physiological pH, with significant protonation occurring only under acidic conditions (pH < 3). The acid-base equilibrium is influenced by solvent effects, with polar aprotic solvents generally enhancing the basicity relative to protic solvents due to differential solvation of the neutral and protonated forms [6].
| Compound | pKa | Basicity Relative to Aniline |
|---|---|---|
| N-(butan-2-yl)-4-chloroaniline | 3.8-4.2 | Decreased |
| 4-Chloroaniline | 4.15 | Decreased |
| N-butyl-4-chloroaniline | 4.0-4.3 | Decreased |
| Aniline | 4.87 | Reference |
The electrophilic aromatic substitution reactivity of N-(butan-2-yl)-4-chloroaniline is governed by the combined electronic effects of the amino and chloro substituents. The amino group acts as a strong electron-donating group through resonance, activating the aromatic ring toward electrophilic attack, while the chlorine substituent provides moderate electron-withdrawal through inductive effects [7].
The substitution pattern directs incoming electrophiles primarily to the ortho and meta positions relative to the amino group, with the para position being blocked by the chlorine substituent. The electron-donating character of the N-(butan-2-yl)amino group dominates the reactivity profile, making positions ortho and para to the amino group (positions 2 and 6) most reactive toward electrophilic substitution [7].
Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. The compound demonstrates enhanced reactivity compared to chlorobenzene but reduced reactivity relative to aniline due to the electron-withdrawing influence of the chlorine substituent [7]. The bulky butan-2-yl group may provide steric hindrance that affects the regioselectivity of substitution reactions at positions adjacent to the amino group.
| Reaction Type | Relative Rate | Preferred Positions |
|---|---|---|
| Nitration | Moderate | 2, 6 (ortho to NH) |
| Sulfonation | Moderate | 2, 6 (ortho to NH) |
| Halogenation | Fast | 2, 6 (ortho to NH) |
| Acylation | Slow | 2, 6 (ortho to NH) |
N-(butan-2-yl)-4-chloroaniline exhibits moderate oxidative stability under ambient conditions but is susceptible to degradation under harsh oxidative conditions or prolonged exposure to light and air [8]. The compound shows stability in the absence of strong oxidizing agents, with degradation pathways primarily involving oxidation of the amino group and the alkyl chain.
Photodegradation studies on related chloroaniline compounds indicate that UV radiation can initiate degradation through formation of radical intermediates [9]. The primary degradation pathway involves N-oxidation to form hydroxylamine intermediates, which can further oxidize to nitroso and nitro derivatives. The butan-2-yl substituent may undergo oxidation at the secondary carbon position, leading to ketone formation [8].
Biodegradation studies on 4-chloroaniline demonstrate that the compound can undergo microbial degradation through modified ortho-cleavage pathways involving chlorocatechol intermediates [10]. The presence of the butan-2-yl group may affect the biodegradation rate by altering the accessibility of the aromatic ring to enzymatic attack. Environmental degradation half-lives for related compounds range from several hours to days depending on conditions [10].
| Degradation Pathway | Conditions | Primary Products |
|---|---|---|
| Photodegradation | UV light, air | Nitroso, nitro derivatives |
| Thermal Degradation | >200°C | Dealkylation products |
| Oxidative Degradation | Strong oxidants | N-oxides, quinones |
| Biodegradation | Microbial action | Chlorocatechols, ring-opened products |